1-[2-(3-METHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE
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Overview
Description
1-[2-(3-METHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE is an organic compound with a complex structure that includes a benzodiazole ring, an oxolane ring, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-METHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product.
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Step 1: Preparation of 3-Methylphenoxyethyl Intermediate
Reagents: 3-Methylphenol, ethylene oxide
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide at elevated temperatures.
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Step 2: Formation of Oxolane Ring
Reagents: 1,2-Dibromoethane, sodium hydroxide
Conditions: The reaction is conducted under reflux conditions to form the oxolane ring.
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Step 3: Coupling with Benzodiazole
Reagents: Benzodiazole, the prepared intermediates
Conditions: The final coupling reaction is performed in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-METHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[2-(3-METHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[2-(3-METHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3-METHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE
- 1-[2-(4-METHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE
- 1-[2-(3-METHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZIMIDAZOLE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]-2-(oxolan-2-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-6-4-7-16(14-15)23-13-11-22-18-9-3-2-8-17(18)21-20(22)19-10-5-12-24-19/h2-4,6-9,14,19H,5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAKLDKYCYYMFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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